molecular formula C19H19N3O2 B2945502 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 573948-92-2

1-(3-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2945502
CAS No.: 573948-92-2
M. Wt: 321.38
InChI Key: PJFXSRMJXXDGMP-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (hereafter referred to as the target compound) features a pyrrolidin-2-one core substituted with a 3-methoxyphenyl group at position 1 and a 1-methylbenzimidazole moiety at position 2. This structure combines aromatic, heterocyclic, and lactam functionalities, making it a candidate for diverse biological applications, particularly in medicinal chemistry.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-21-17-9-4-3-8-16(17)20-19(21)13-10-18(23)22(12-13)14-6-5-7-15(11-14)24-2/h3-9,11,13H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFXSRMJXXDGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Pyrrolidin-2-one Moiety: The pyrrolidin-2-one ring can be introduced through a cyclization reaction involving appropriate precursors such as γ-lactams.

    Methoxylation: The methoxy group can be introduced via methylation of the phenol group using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzodiazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural Analogs with Benzimidazole-Pyrrolidinone Scaffolds

The target compound shares structural similarities with several benzimidazole-pyrrolidinone derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS) Source
Target compound 3-Methoxyphenyl (1), 1-Methylbenzimidazole (4) C₂₀H₁₈N₃O₂ Not reported Not reported Not available
4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone 3-Methylphenyl (1), Pyrazolyl-acetylbenzimidazole (4) C₂₆H₂₆N₆O₂ 138–139 53 ¹H NMR (DMSO-d₆), MS: m/z 454 (M⁺)
1-(3-Chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 3-Chloro-4-methylphenyl (1), Phenoxyethylbenzimidazole (4) C₂₆H₂₄ClN₃O₂ Not reported Not reported Smiles: Cc1ccc(N2CC(...)cc1Cl
4-[1-(2-Cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one 3-Methoxyphenyl (1), Cyclohexylethylbenzimidazole (4) C₂₆H₃₁N₃O₂ Not reported Not reported Not available
Key Observations :

Substituent Diversity: The target compound’s 3-methoxyphenyl group distinguishes it from analogs with halogenated (e.g., 3-chloro-4-methylphenyl in ) or alkylated (e.g., 3-methylphenyl in ) aromatic substituents. The 1-methylbenzimidazole moiety contrasts with bulkier substituents like phenoxyethyl () or pyrazolyl-acetyl groups (), which may sterically hinder interactions with biological targets.

Synthetic Efficiency: Yields for related compounds range from 39.52% (for a triazine-pyrrolidinone analog in ) to 67% (for a pyrrolidinyl-benzimidazole derivative in ). The absence of synthetic data for the target compound suggests opportunities for optimizing reaction conditions.

Thermal Stability :

  • Melting points for analogs vary widely (138–204°C), with decomposition observed in some cases (e.g., compound 14 in ). The target compound’s thermal behavior remains uncharacterized, necessitating further crystallographic studies using tools like SHELXL .

Functional Group Impact on Bioactivity

While biological data for the target compound is absent, insights can be drawn from structurally related molecules:

  • Benzimidazole Derivatives: Compounds like 1-(4-aminophenyl)-3-(4-methyl-1H-pyrazol-1-yl)-1H-benzimidazol-2(1H)-one (Yield: 60–65%, ) demonstrate the importance of aromatic and heterocyclic substituents in modulating kinase inhibition or antimicrobial activity.
  • Pyrrolidinone Lactams: The lactam ring in pyrrolidin-2-one derivatives is associated with conformational rigidity, which can enhance binding to enzymatic pockets (e.g., FFAR1/FFAR4 modulators in ).

Structural Characterization Techniques

  • Spectral Analysis : Most analogs were characterized using ¹H/¹³C NMR, IR, and MS (e.g., compound 12 in with MS m/z 418). For the target compound, similar techniques would confirm purity and regiochemistry.
  • Crystallography : SHELX programs are widely used for small-molecule refinement. Applying these tools could resolve the target compound’s crystal packing and hydrogen-bonding patterns.

Biological Activity

1-(3-methoxyphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound belonging to the class of benzodiazole derivatives. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2. Its structure includes a pyrrolidinone ring fused with a benzodiazole moiety and a methoxyphenyl group, which may influence its biological properties.

PropertyValue
Molecular Weight319.37 g/mol
CAS Number573948-92-2
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit carbonic anhydrase isoforms, which play critical roles in physiological processes like respiration and acid-base balance.

Receptor Binding:
It may bind to neurotransmitter receptors in the central nervous system, potentially modulating signaling pathways related to mood and cognition.

DNA Interaction:
Preliminary studies indicate that the compound might intercalate into DNA, affecting gene expression and cellular proliferation.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity:
Studies have indicated that benzodiazole derivatives exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other known antimicrobial agents suggests potential activity against bacterial strains .

Anticancer Potential:
The compound's ability to inhibit specific enzymes may contribute to its anticancer properties. Research into similar benzodiazole derivatives has shown promise in cancer treatment by inducing apoptosis in cancer cells through targeted inhibition of growth factor signaling pathways .

Case Studies

Several studies have explored the biological effects of benzodiazole derivatives similar to this compound:

  • Study on Enzyme Inhibition:
    A study investigated the inhibition of carbonic anhydrase by benzodiazole compounds, showing that modifications in the structure significantly affect inhibitory potency. The presence of a methoxy group was found to enhance binding affinity .
  • Anticancer Research:
    Another study focused on the anticancer effects of related compounds, demonstrating that certain benzodiazoles could induce apoptosis in human cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
  • Neuropharmacological Effects:
    Research examining similar compounds revealed that certain benzodiazoles could modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

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